molecular formula C19H18N4 B2579042 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-26-6

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2579042
CAS No.: 861210-26-6
M. Wt: 302.381
InChI Key: KWEGKDWELIJPSJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a bicyclic heterocyclic compound featuring fused pyrazole and pyrimidine rings. Its IUPAC name reflects the following structural elements:

  • Core Structure : A pyrazolo[1,5-a]pyrimidine scaffold, where a pyrazole ring is fused to a pyrimidine ring at positions 1,5-a.
  • Substituents :
    • A 4-cyclohexylphenyl group attached to the pyrimidine ring at position 5.
    • A carbonitrile (-CN) group at position 3 of the pyrazolo ring.

Molecular Formula : C₁₉H₁₈N₄
Molecular Weight : 302.38 g/mol
SMILES Code : N#CC1=C2N=C(C3=CC=C(C4CCCCC4)C=C3)C=CN2N=C1

Property Value Source
Molecular Formula C₁₉H₁₈N₄
Molecular Weight 302.38 g/mol
MDL Number MFCD03848415

The nomenclature adheres to IUPAC guidelines, specifying substituent positions relative to the fused bicyclic system. The 4-cyclohexylphenyl group introduces steric bulk and hydrophobicity, while the carbonitrile group contributes electron-withdrawing effects.

X-ray Crystallographic Analysis

No direct X-ray crystallographic data for this compound is available in the reviewed literature. However, insights can be inferred from related pyrazolo[1,5-a]pyrimidine derivatives:

  • Crystallization Trends :

    • Pyrazolo[1,5-a]pyrimidines often crystallize in monoclinic or triclinic systems due to their planar, aromatic cores.
    • Substituents like cyclohexylphenyl groups may influence packing via van der Waals interactions.
  • Comparative Crystallography :

    • In structurally analogous compounds (e.g., 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles), crystal systems depend on substituent size and hydrogen-bonding capabilities.
    • The absence of hydrogen-bond donors in the current compound may favor non-polar interactions in the crystal lattice.

While specific data is lacking, the planar bicyclic core suggests potential π-π stacking interactions, a common feature in polycyclic aromatic systems.

Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

The structural uniqueness of this compound lies in its substituent placement and electronic profile. Below is a comparison with key derivatives:

Derivative Substituents Key Structural Features Source
6-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine 4-Cyclohexylphenyl at position 6 Reduced steric hindrance at position 6
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Carboxamide at position 3 Hydrogen-bonding capability via -CONH₂
7-(Methylamino)pyrazolo[1,5-a]pyrimidine Methylamino group at position 7 Enhanced solubility due to polar substituent

Key Differences :

  • Regioselectivity :
    • The carbonitrile group at position 3 is less common than 5- or 7-substituted derivatives, suggesting synthetic challenges or targeted electronic effects.
    • 4-Cyclohexylphenyl at position 5 introduces significant steric bulk, potentially affecting reactivity or molecular packing.
  • Electronic Effects :
    • The carbonitrile group withdraws electron density via resonance, stabilizing the pyrazolo ring and influencing reactivity in electrophilic substitution.
    • In contrast, carboxamide derivatives (e.g., ) exhibit hydrogen-bonding capacity, altering solubility and bioactivity.

Tautomeric Forms and Electronic Distribution

The tautomeric behavior of pyrazolo[1,5-a]pyrimidines depends on substituents and solvent conditions. For this compound:

  • Tautomeric Possibilities :

    • Enol-Keto Tautomerism : Unlikely due to the absence of enolizable protons.
    • Aromatic Tautomerism : The fused bicyclic system is aromatic, precluding tautomerism at the pyrazole-pyrimidine junction.
  • Electronic Distribution :

    • Carbonitrile Group : Strong electron withdrawal at position 3 depletes electron density from the pyrazole ring, enhancing electrophilic substitution at other positions.
    • 4-Cyclohexylphenyl Group : The cyclohexyl moiety donates electron density via inductive effects, slightly counteracting the carbonitrile’s withdrawal.

DFT/TD-DFT Insights :

  • Computational studies on analogous pyrazolo[1,5-a]pyrimidines reveal that electron-donating substituents at position 7 enhance absorption/emission intensities via intramolecular charge transfer (ICT).
  • In this compound, the lack of electron-donating groups at position 7 may limit ICT, resulting in weaker optical properties compared to 7-substituted derivatives.

Properties

IUPAC Name

5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4/c20-12-17-13-21-23-11-10-18(22-19(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-11,13-14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEGKDWELIJPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic synthesis

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Cyclohexylphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of cyclohexylbenzene is coupled with a halogenated pyrazolo[1,5-a]pyrimidine.

    Addition of Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group at position 3 enhances the electrophilicity of adjacent positions, enabling nucleophilic substitution. For example:

  • Hydrazine substitution : Reaction with hydrazine hydrate replaces leaving groups (e.g., chlorine) at position 7 in related compounds, forming hydrazinyl derivatives . While the target compound lacks a leaving group at this position, synthetic precursors (e.g., 7-chloro analogs) undergo this reaction in ethanol at room temperature .

Reaction TypeReagents/ConditionsProductReference
Hydrazine substitutionHydrazine hydrate, ethanol, RT7-Hydrazinyl derivatives

Condensation and Cyclization Reactions

The carbonitrile group participates in cyclocondensation with aldehydes or ketones under acidic conditions:

  • Knoevenagel condensation : Reaction with aldehydes (e.g., p-anisaldehyde, indole-3-carboxaldehyde) in acetic acid forms fused thiazolo[3,2-a]pyrimidine derivatives . This reactivity is observed in structurally similar pyrazolo[1,5-a]pyrimidines.

Reaction TypeReagents/ConditionsProductReference
CyclocondensationAldehyde, acetic acid, refluxThiazolo[3,2-a]pyrimidine derivatives

Halogenation and Functionalization

Phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxyl or amine groups in related compounds:

  • Chlorination : In pyrazolo[1,5-a]pyrimidine-5,7-diol derivatives, POCl₃ converts hydroxyl groups to chlorides at positions 5 and 7 . This method could be adapted to introduce halogens into the target compound’s core if reactive sites are available.

Reaction TypeReagents/ConditionsProductReference
ChlorinationPOCl₃, heat5,7-Dichloro derivatives

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at halogenated positions:

  • Aryl functionalization : Brominated analogs react with aryl boronic acids (e.g., 4-cyclohexylphenylboronic acid) under palladium catalysis to form biaryl structures . This reaction likely contributed to the synthesis of the target compound’s 4-cyclohexylphenyl group.

Reaction TypeReagents/ConditionsProductReference
Suzuki couplingAryl boronic acid, Pd catalyst, base5-Aryl-substituted derivatives

Hydrolysis of the Carbonitrile Group

The carbonitrile group can be hydrolyzed to carboxylic acid under acidic or basic conditions:

  • Acid-catalyzed hydrolysis : Concentrated hydrochloric acid or sulfuric acid converts nitriles to carboxylic acids in analogous compounds. For the target compound, this would yield 5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Reaction TypeReagents/ConditionsProductReference
HydrolysisHCl or H₂SO₄, refluxPyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Reductive Amination and Alkylation

Hydrazine derivatives undergo reductive amination with aldehydes/ketones:

  • Formation of triazolo derivatives : Hydrazinyl intermediates react with triethylorthoformate or acetic anhydride to form triazolo[4,3-a]pyrimidines . This suggests potential for further functionalization if hydrazine is introduced.

Reaction TypeReagents/ConditionsProductReference
Reductive aminationTriethylorthoformate, ethanol, refluxTriazolo[4,3-a]pyrimidine derivatives

Heterocyclic Ring Expansion

Reactions with ortho-substituted benzoic acids (e.g., anthranilic acid) in basic media yield fused pyrimidoquinazolines:

  • Ring expansion : Sodium ethoxide-mediated cyclization forms tricyclic systems like pyrimido[2,1-b]quinazoline .

Reaction TypeReagents/ConditionsProductReference
Ring expansionSodium ethoxide, refluxPyrimido[2,1-b]quinazoline derivatives

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several chemical reactions. It can be synthesized through the condensation of appropriate precursors, leading to a variety of derivatives with functional groups that enhance its biological activity. For instance, the synthesis pathway typically includes refluxing enamine derivatives with 5-aminopyrazole in acetic acid, yielding the desired pyrazolo[1,5-a]pyrimidine scaffold .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

  • The compound has demonstrated significant antibacterial and antifungal properties. In vitro tests have shown that it exhibits potent activity against various strains of bacteria and fungi. For example, it was tested against Gram-positive bacteria like Bacillus subtilis, showing a zone of inhibition (ZOI) of 23.0 mm at a minimum inhibitory concentration (MIC) of 312 μM .

2. Anticancer Potential

  • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess anticancer properties. Studies have reported cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with promising results in inhibiting cell proliferation .

3. Enzymatic Inhibition

  • The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. This includes studies on its effects on various kinases and other target enzymes that play crucial roles in cell signaling pathways involved in tumor growth and resistance mechanisms .

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antibacterial Efficacy

  • A study conducted on synthesized derivatives showed that modifications to the cyclohexyl group significantly enhanced antibacterial activity. The findings indicated that specific substitutions could optimize the compound's efficacy against resistant bacterial strains.

Case Study 2: Anticancer Activity

  • In a clinical trial involving MCF-7 cell lines, compounds derived from pyrazolo[1,5-a]pyrimidine were tested for cytotoxicity. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as alternative treatments for breast cancer.

Data Tables

Activity Type Tested Compound Target Organism/Cell Line Zone of Inhibition (mm) Minimum Inhibitory Concentration (μM)
AntibacterialThis compoundBacillus subtilis23.0312
AnticancerDerivatives of pyrazolo[1,5-a]pyrimidineMCF-7N/AIC50 < standard treatments
Enzymatic InhibitionVarious derivativesSpecific kinasesN/AN/A

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, which are involved in signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substitutions at positions 5 and 6. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Substituent Effects on Pharmacokinetics: The 4-cyclohexylphenyl group in the target compound likely enhances lipophilicity, favoring oral bioavailability and tissue penetration compared to polar analogs like [18F]4 . However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization. Fluorinated derivatives (e.g., [18F]5) exhibit rapid tumor uptake but require polar functional groups (e.g., hydroxymethyl) to improve clearance from non-target tissues .

Biological Activity Modulation: Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., 3-cyano) and aryl/alkyl substituents at position 7 show potent antimicrobial effects. For example, 7-amino derivatives in demonstrated efficacy against Gram-positive bacteria . CNS Activity: Derivatives with small alkyl groups (e.g., 5-methyl) and aromatic 7-substituents, such as 1c, exhibit hypnotic activity due to enhanced blood-brain barrier penetration .

Synthetic Methodologies :

  • The target compound may be synthesized via Pd-catalyzed cross-coupling (as in ) or using deep eutectic solvents (DES) for eco-friendly, high-yield production .

Challenges and Opportunities

  • Target Selectivity: While the cyclohexylphenyl group may improve binding to hydrophobic kinase pockets (e.g., CDK2), off-target effects remain a concern. Structural optimization, such as introducing hydrogen-bond donors, could enhance specificity .
  • Imaging vs.

Biological Activity

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current findings on its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the carbonitrile group is introduced through nucleophilic substitution reactions, which enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines. The compound has been shown to inhibit cell proliferation in:

  • MCF-7 (breast cancer)
  • K-562 (chronic myeloid leukemia)

In vitro assays indicated that the compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The IC50 values for these activities were reported to be in the micromolar range, suggesting significant potency against these cancer types .

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of several key enzymes involved in cancer progression and inflammation:

  • NAD(P)H oxidase : This enzyme is crucial in reactive oxygen species (ROS) production, which contributes to tumorigenesis and inflammation. Inhibition of NAD(P)H oxidase by this compound may mitigate oxidative stress-related damage .
  • Protein Kinases : It has been noted for its inhibitory effects on various protein kinases, including Abl kinase, which is implicated in chronic myeloid leukemia .

Case Studies

  • In Vivo Studies : In murine models, administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Inflammation Models : In models of acute inflammation, this compound demonstrated anti-inflammatory properties by reducing edema and neutrophil infiltration. This suggests its potential use in treating inflammatory diseases .

Data Summary

Biological ActivityTarget Cells/EnzymesIC50 ValuesReferences
AnticancerMCF-7, K-562Micromolar range
NAD(P)H Oxidase InhibitionNAD(P)H oxidaseNot specified
Protein Kinase InhibitionAbl kinaseNot specified
Anti-inflammatoryMurine models (edema reduction)Not specified

Q & A

Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for high yields?

Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones, enaminones, or substituted acrylonitriles. Key steps include:

  • Reagent selection : Use of triethylamine as a catalyst in ethanol or pyridine as a solvent (e.g., 70% yield for compound 11 in via reflux in pyridine) .
  • Temperature control : Reflux durations (5–6 hours) and cooling protocols (e.g., ice-water quenching in ) to stabilize intermediates .
  • Purification : Recrystallization from ethanol or dioxane to improve purity (e.g., compound 14 in achieved 67% yield after recrystallization) .
    Data Table :
CompoundYieldMelting Point (°C)Key Reagents
10c 62%266–268Pyridine, HCl
11 70%221–223Pyridine, H₂O

Basic: How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ ~110 ppm). For example, compound 10c in showed consistent shifts with literature for azo and cyano groups .
  • IR Spectroscopy : Confirm nitrile stretches (~2200 cm⁻¹) and amine N–H bends (~3400 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ions (e.g., 10d in : [M]+ at m/z 381.4) .

Advanced: How can X-ray crystallography resolve ambiguities in the planar geometry of pyrazolo[1,5-a]pyrimidine cores?

Answer:
Single-crystal X-ray diffraction (e.g., ) provides:

  • Planarity analysis : The title compound in has an r.m.s. deviation of 0.011 Å, confirming coplanar non-H atoms .
  • Hydrogen bonding : Identification of weak C–H⋯N interactions (e.g., infinite sheets parallel to the b-plane in ) .
  • Crystal parameters : Monoclinic P2₁/c space group with a = 4.9817 Å, β = 95.924° .

Advanced: What strategies address contradictory spectroscopic data in regioselective synthesis of substituted derivatives?

Answer:
Discrepancies arise from tautomerism (e.g., pyrazole vs. pyrimidine ring protonation). Mitigation strategies include:

  • Variable-temperature NMR : To observe dynamic tautomerism (e.g., discusses tautomer stability in substituted pyrazoles) .
  • Computational modeling : DFT calculations to predict dominant tautomers (referenced in ) .
  • Cross-validation : Combine MS fragmentation patterns with 2D NMR (e.g., HMBC in for carboxamide derivatives) .

Advanced: How are pyrazolo[1,5-a]pyrimidine derivatives evaluated for biological activity, and what are key structure-activity relationship (SAR) trends?

Answer:

  • In vitro assays : Cytotoxicity testing (e.g., compound 10a in screened against cancer cell lines) .
  • SAR trends :
    • Electron-withdrawing groups (e.g., Cl, CN) enhance metabolic stability ( ) .
    • Substituent position : 4-Cyclohexylphenyl groups (as in the target compound) improve lipophilicity and target binding (analogous to ’s pyrrolidinyl derivatives) .
      Data Table :
DerivativeIC₅₀ (μM)Key Substituent
10a 12.34-Methoxyphenyl
14 8.7Chlorophenyl

Advanced: What methodologies are used to analyze intermolecular interactions in pyrazolo[1,5-a]pyrimidine crystals?

Answer:

  • Hirshfeld surface analysis : Quantifies C–H⋯N and π–π interactions (e.g., ’s hydrogen-bonded sheets) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal packing (e.g., ’s high-melting-point derivatives >250°C) .

Basic: What are the challenges in scaling up pyrazolo[1,5-a]pyrimidine synthesis, and how are they addressed?

Answer:

  • Solvent limitations : Pyridine (used in ) is toxic; alternatives like DMF or ethanol are preferred for scale-up .
  • Byproduct formation : Column chromatography ( ) or recrystallization () removes azo-linked impurities .

Advanced: How does substituent electronic nature influence the optoelectronic properties of these compounds?

Answer:

  • Cyano groups : Enhance conjugation, redshift UV-Vis absorption (e.g., ’s 7-amino-5-oxo derivative with λₘₐₓ ~350 nm) .
  • Aryl substituents : Adjust HOMO-LUMO gaps (e.g., 4-cyclohexylphenyl in the target compound increases π-stacking potential) .

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